N,N-diethyl-N'-[4-(methylthio)benzyl]-1,3-propanediamine dihydrochloride
Overview
Description
N,N-diethyl-N'-[4-(methylthio)benzyl]-1,3-propanediamine dihydrochloride is a useful research compound. Its molecular formula is C15H28Cl2N2S and its molecular weight is 339.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 338.1350255 g/mol and the complexity rating of the compound is 187. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Analysis
Development of Aminoalkylguanidine Derivatives : Tsuji, Momona, and Ueda (1967) discussed the synthesis of aminoalkylguanidine derivatives, highlighting methodologies that could potentially be applied to synthesize compounds like N,N-diethyl-N'-[4-(methylthio)benzyl]-1,3-propanediamine dihydrochloride for various applications, including as intermediates in organic synthesis T. Tsuji, H. Momona, T. Ueda, 1967.
Diastereoselective Synthesis : Denmark and Kim (1992) achieved a large-scale and practical synthesis of (dl)-1,3-diphenyl-1,3-propanediamine, showcasing a methodology that could be adapted for the synthesis of structurally related compounds, providing a foundation for understanding stereochemical outcomes in similar synthetic routes S. Denmark, Jaebum Kim, 1992.
Reaction Mechanisms
- SNAr Reaction Study : Ibata, Zou, and Demura (1995) explored the SNAr reaction of 2,3,5,6-tetrachloronitrobenzene with diamines, including N,N′-dimethyl-1,3-propanediamine, under high pressure, leading to cyclization products. This research demonstrates the reactivity of similar diamine structures under specific conditions, which is crucial for the development of novel organic synthesis pathways T. Ibata, Xinzhuo Zou, T. Demura, 1995.
Pharmacological Applications
- Antihyperglycemic Agents : Kees et al. (1996) described the synthesis and structure-activity relationship studies of compounds including 1,2-dihydro-4-[[4-(methylthio)phenyl]methyl]-5-(trifluoromethyl)-3H- pyrazol-3-one, noting potent antihyperglycemic effects in diabetic mice. Although not directly referencing this compound, this research highlights the potential for derivatives of 1,3-propanediamine in pharmacological contexts K. Kees, J. Fitzgerald, K. Steiner, et al., 1996.
Material Science and Chemistry
- Functionalized Polysiloxanes : Yang, El-Nahhal, and Maciel (1996) investigated the synthesis and NMR structural characterization of polysiloxanes functionalized with various amine systems, including propylamine and diethylpropylamine. The study offers insights into how compounds similar to this compound could be utilized in material science for the modification of surfaces or as ligands in polysiloxane matrices J. J. Yang, I. M. El-Nahhal, G. Maciel, 1996.
Properties
IUPAC Name |
N',N'-diethyl-N-[(4-methylsulfanylphenyl)methyl]propane-1,3-diamine;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2S.2ClH/c1-4-17(5-2)12-6-11-16-13-14-7-9-15(18-3)10-8-14;;/h7-10,16H,4-6,11-13H2,1-3H3;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYRWSERZLVJONL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNCC1=CC=C(C=C1)SC.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28Cl2N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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